molecular formula C52H52P4Pd+4 B12359054 Bis[1,2-bis(diphenylphosphino)ethane]-palladium

Bis[1,2-bis(diphenylphosphino)ethane]-palladium

Cat. No.: B12359054
M. Wt: 907.3 g/mol
InChI Key: FAFGMAGIYHHRKN-UHFFFAOYSA-R
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Description

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): is an organometallic compound widely used as a catalyst in various organic reactions. It is known for its high catalytic activity, selectivity, and stability, making it a versatile tool in the synthesis of complex organic compounds. The compound has the molecular formula C52H48P4Pd and a molecular weight of 903.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with palladium(II) chloride in the presence of a reducing agent such as sodium borohydride or hydrazine . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .

Scientific Research Applications

Chemistry: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine: Its catalytic properties enable the efficient formation of complex molecular structures .

Industry: In the industrial sector, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is used in the production of fine chemicals, agrochemicals, and electronic materials. Its role as a catalyst in various organic reactions makes it valuable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

  • Bis(triphenylphosphine)palladium(0)
  • Bis(diphenylphosphino)ferrocene palladium(0)
  • Tetrakis(triphenylphosphine)palladium(0)

Comparison: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to Bis(triphenylphosphine)palladium(0), it offers better performance in certain cross-coupling reactions. Bis(diphenylphosphino)ferrocene palladium(0) and Tetrakis(triphenylphosphine)palladium(0) are also effective catalysts but may differ in their reactivity and selectivity profiles .

Properties

Molecular Formula

C52H52P4Pd+4

Molecular Weight

907.3 g/mol

IUPAC Name

2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium

InChI

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4

InChI Key

FAFGMAGIYHHRKN-UHFFFAOYSA-R

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

Origin of Product

United States

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